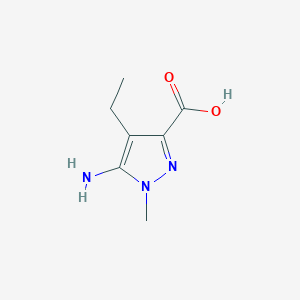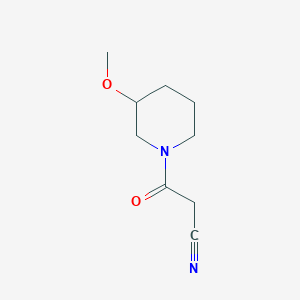![molecular formula C10H16F3IO B13329585 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is an organic compound characterized by the presence of an iodine atom, a trifluoropropan-2-yloxy group, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-yl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the trifluoropropan-2-yloxy group or the cycloheptane ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane, while oxidation with potassium permanganate can produce 2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptanone .
Scientific Research Applications
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-Chloro-3-iodo-2-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]propane: Contains a chloro and methyl group, differing in the substitution pattern.
1,1,1-Trifluoro-2-iodoethane: A simpler structure with an ethane backbone.
Uniqueness: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexane analog
Properties
Molecular Formula |
C10H16F3IO |
|---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane |
InChI |
InChI=1S/C10H16F3IO/c1-7(10(11,12)13)15-9-6-4-2-3-5-8(9)14/h7-9H,2-6H2,1H3 |
InChI Key |
WMRGQSJJMBDKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
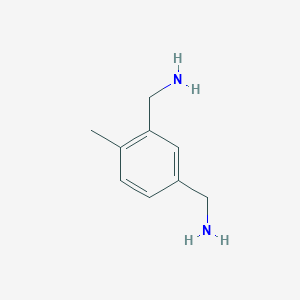
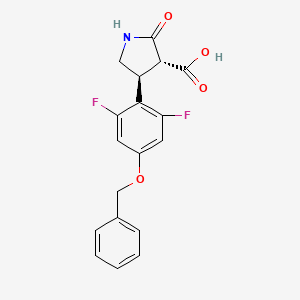
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
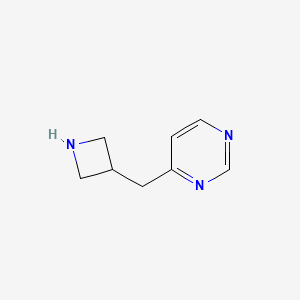
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)


